molecular formula C13H11BrF3N3O B10895370 N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10895370
M. Wt: 362.14 g/mol
InChI Key: XVTFKXPUKMHQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Bromination of the Phenyl Ring: The bromophenyl group can be synthesized by brominating a phenyl ring using bromine or N-bromosuccinimide (NBS).

    Coupling Reactions: The final step involves coupling the bromophenyl group, the pyrazolyl group, and the acetamide group using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group and the trifluoromethyl group may play a role in binding to target proteins or enzymes, while the pyrazolyl group may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Chlorophenyl)-2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Acetamide
  • N~1~-(2-Fluorophenyl)-2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Acetamide

Uniqueness

N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H11BrF3N3O

Molecular Weight

362.14 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C13H11BrF3N3O/c1-8-6-11(13(15,16)17)19-20(8)7-12(21)18-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,18,21)

InChI Key

XVTFKXPUKMHQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC=C2Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.